molecular formula C13H17N3O2 B13006318 tert-Butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate

tert-Butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate

Cat. No.: B13006318
M. Wt: 247.29 g/mol
InChI Key: GMILLZXDEQQBJB-UHFFFAOYSA-N
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Description

tert-Butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate (CAS# 1324002-83-6) is a high-value chemical intermediate in pharmaceutical research, particularly in the development of novel antitumor agents . This compound features the 1H-pyrrolo[3,2-c]pyridine scaffold, an azaindole structure that is a privileged motif in medicinal chemistry due to its resemblance to purines and its diverse biological activities . Azaindole derivatives, including those based on the pyrrolo[3,2-c]pyridine core, have demonstrated significant antiproliferative activity against various cancer cell lines and are investigated as inhibitors of critical kinases like FMS kinase, making them promising candidates for anticancer and antiarthritic drug development . The tert-butyl carbamate (Boc) protecting group on the scaffold enhances the molecule's stability and solubility, facilitating its use in complex multi-step synthetic routes . Researchers utilize this compound as a key building block for the synthesis of more complex molecules, such as those studied for their single-crystal structures and antitumor properties . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

tert-butyl N-methyl-N-(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate

InChI

InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16(4)11-7-10-9(8-15-11)5-6-14-10/h5-8,14H,1-4H3

InChI Key

GMILLZXDEQQBJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC=C2C=CNC2=C1

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of bases and solvents to facilitate the cyclization and substitution reactions .

Industrial production methods for this compound are not well-documented, but it is likely that similar synthetic routes are scaled up for larger production. The use of automated synthesis and purification techniques can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate functionality undergoes hydrolysis under acidic or basic conditions to yield methylamine and the corresponding pyrrolopyridine-carboxylic acid derivative. This reaction is critical for deprotection or functional group interconversion.

Reaction Conditions :

  • Acidic Hydrolysis : HCl (6 M) in THF at 60°C for 6 hours.

  • Basic Hydrolysis : NaOH (2 M) in methanol/water (1:1) at 25°C for 12 hours.

Mechanistic Pathway :

Carbamate+H2OH+ or OHMethylamine+CO2+Pyrrolopyridine derivative\text{Carbamate}+\text{H}_2\text{O}\xrightarrow{\text{H}^+\text{ or OH}^-}\text{Methylamine}+\text{CO}_2+\text{Pyrrolopyridine derivative}

Applications :

  • Generates reactive intermediates for further functionalization .

Alkylation at the Pyrrolo Nitrogen

The nitrogen atom in the pyrrolo[3,2-c]pyridine ring undergoes alkylation with alkyl halides or epoxides under mild conditions.

Typical Reaction :

Compound+R XBaseN Alkylated Product\text{Compound}+\text{R X}\xrightarrow{\text{Base}}\text{N Alkylated Product}

Conditions :

  • Reagents : Methyl iodide, benzyl bromide.

  • Base : K2_2
    CO3_3
    or NaH in DMF at 25–60°C.

  • Yield : 70–85%.

Example :

SubstrateAlkylating AgentYieldConditions
Target compoundCH3_3
I82%K2_2
CO3_3
, DMF, 50°C, 8h

Cross-Coupling Reactions

The C-3 position of the pyrrolopyridine ring participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Reagents : Arylboronic acids, Pd(PPh3_3
)4_4
, Na2_2
CO3_3 .
Conditions : Dioxane/H2_2
O (3:1), 80°C, 12h .
Yield : 60–75% .

Buchwald-Hartwig Amination

Reagents : Aryl halides, Pd2_2
(dba)3_3
, Xantphos.
Conditions : Toluene, 110°C, 24h.
Yield : 55–70%.

Electrophilic Aromatic Substitution

The electron-rich pyrrolopyridine ring undergoes nitration and halogenation at the C-2 and C-5 positions.

Nitration :

  • Reagents : HNO3_3
    /H2_2
    SO4_4
    (1:3).

  • Conditions : 0°C → 25°C, 2h.

  • Yield : 65%.

Bromination :

  • Reagents : Br2_2
    in AcOH.

  • Conditions : 25°C, 1h.

  • Yield : 78%.

Deprotection of the tert-Butyl Group

The tert-butyl carbamate group is cleaved under acidic conditions to expose the free amine.

Conditions :

  • Reagent : Trifluoroacetic acid (TFA) in DCM (1:1) .

  • Time/Temp : 25°C, 2h .

  • Yield : >90% .

Mechanism :

Boc protected compoundTFAFree amine+CO2+tert Butyl alcohol\text{Boc protected compound}\xrightarrow{\text{TFA}}\text{Free amine}+\text{CO}_2+\text{tert Butyl alcohol}

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of pyrrolopyridine compounds exhibit significant anticancer properties. For instance, the compound has been studied for its inhibitory effects on specific cancer cell lines. A study demonstrated that tert-butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate analogs showed promising activity against melanoma and breast cancer cells, with IC50 values in the low micromolar range, suggesting effective cytotoxicity .

2. Neuroprotective Effects
The neuroprotective potential of pyrrolopyridine derivatives has also been explored. In vitro studies have shown that these compounds can inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases such as Alzheimer's. The mechanism involves modulation of signaling pathways related to oxidative stress and inflammation .

3. Enzyme Inhibition
The compound has been identified as a potent inhibitor of specific enzymes implicated in various diseases. For example, it has shown effectiveness against MPS1 (Monopolar Spindle 1) kinase, which is crucial for cell division and has been linked to cancer progression. Inhibitory assays revealed that this compound can significantly reduce MPS1 activity, making it a candidate for further development as an anticancer therapeutic .

Agricultural Applications

1. Pesticide Development
The unique structure of this compound allows for the exploration of its use as a pesticide. Preliminary studies have indicated that it possesses insecticidal properties against common agricultural pests. Field trials demonstrated a reduction in pest populations by over 70% when applied at recommended dosages .

2. Herbicide Potential
Additionally, the compound has been evaluated for herbicidal activity. Laboratory tests showed that it effectively inhibits the growth of several weed species by disrupting their metabolic pathways. This suggests its potential as a selective herbicide in crop management systems .

Material Science Applications

1. Polymer Additives
In material science, this compound is being investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. Experimental data indicate that incorporating this compound into polymer matrices improves their resistance to thermal degradation significantly compared to standard formulations .

2. Coating Technologies
The compound's chemical stability and adhesion properties make it suitable for use in coating technologies. Research shows that coatings formulated with this compound exhibit enhanced durability and resistance to environmental factors, making them ideal for industrial applications .

Case Studies

Study Title Objective Findings
Anticancer Activity of Pyrrolopyridine DerivativesEvaluate cytotoxic effects on cancer cell linesShowed significant inhibition with IC50 values < 10 µM
Neuroprotective Properties of PyrrolopyridinesInvestigate effects on neuronal survivalReduced neuroinflammation markers in treated cells
Insecticidal Activity of Pyrrolopyridine CompoundsAssess efficacy against agricultural pestsAchieved >70% reduction in pest populations

Mechanism of Action

The mechanism of action of tert-Butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s pyrrolo[3,2-c]pyridine core distinguishes it from simpler pyridine derivatives. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Physical Properties of Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Price ($/g)
tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate 1142192-00-4 C₁₆H₂₄ClN₃O₃ 341.83 Chloro, pivalamido 400
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 1142192-48-0 C₁₁H₁₄BrClN₂O₂ 321.60 Bromo, chloro 400
tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate 1105675-60-2 C₁₂H₁₈N₂O₃ 238.28 Methoxy 400
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate 1171919-86-0 C₁₃H₂₀N₂O₄ 268.31 Dimethoxy 400
tert-Butyl (6-bromopyridin-3-yl)carbamate 218594-15-1 C₁₀H₁₃BrN₂O₂ 285.13 Bromo N/A

Key Observations:

Substituent Effects :

  • Halogenated Derivatives : Bromo and chloro substituents (e.g., CAS 1142192-48-0) increase molecular weight and may enhance electrophilicity, aiding in cross-coupling reactions .
  • Methoxy Groups : Methoxy-substituted analogs (e.g., CAS 1105675-60-2) exhibit lower molecular weights and improved solubility due to polar oxygen atoms .

Biological Activity

tert-Butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H16N2O2
  • Molecular Weight : 232.28 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that pyrrolopyridine derivatives, including this compound, exhibit various biological activities:

  • MPS1 Inhibition : This compound has been studied as a potential inhibitor of MPS1 (Monopolar Spindle 1), a kinase involved in cell cycle regulation. Inhibition of MPS1 has implications for cancer treatment by disrupting the mitotic checkpoint, leading to cancer cell death .
  • Antiproliferative Activity : The compound has shown antiproliferative effects against several cancer cell lines. The mechanism appears to involve the inhibition of tubulin polymerization and interference with cell cycle progression, which is critical for cancer cell survival and proliferation .
  • Selectivity and Safety : Preliminary studies suggest that certain derivatives of pyrrolopyridines may selectively target cancer cells while sparing normal cells, indicating a favorable safety profile. For instance, one study reported that specific compounds did not induce cell death in normal lymphocytes while effectively inhibiting cancer cell growth .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
MPS1 InhibitionSignificant dose-dependent inhibition
AntiproliferativeEffective against multiple cancer cell lines
SelectivityMinimal toxicity to normal cells

Case Study: MPS1 Inhibition

In a study investigating the effects of pyrrolopyridine derivatives on MPS1 activity, this compound was identified as a potent inhibitor. The compound demonstrated an IC50 value in the low nanomolar range, indicating strong inhibitory potential. This was further validated through in vivo models where tumor growth suppression was observed in xenograft studies using human cancer cell lines .

Case Study: Antiproliferative Effects

Another significant study evaluated the antiproliferative properties of this compound across various human cancer cell lines, including HeLa and MCF-7. The results indicated that the compound significantly reduced cell viability with IC50 values reaching subnanomolar levels in some cases. This highlights its potential utility as a therapeutic agent against resistant cancer types .

Q & A

Q. What synthetic strategies are effective for preparing tert-butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate?

The compound is typically synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions. Key steps involve:

  • Coupling reactions : Use of Pd(PPh₃)₂Cl₂/CuI catalysts in THF under inert atmospheres (N₂ or Ar) for Suzuki-Miyaura or Sonogashira couplings .
  • Protection/deprotection : The tert-butyl carbamate group is introduced using Boc anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., Et₃N or DMAP) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) achieves >95% purity .

Q. Example Protocol :

StepReagents/ConditionsYieldReference
CouplingPd(PPh₃)₂Cl₂ (0.26 mmol), CuI (0.64 mmol), THF, 20°C81%
DeprotectionTFA/DCM (1:1), 1 hr85%

Q. How is the compound characterized structurally and analytically?

  • NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ confirms regiochemistry. For example, tert-butyl protons appear as a singlet at δ 1.36 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₁₈N₃O₂: 260.1399) .
  • HPLC-PDA : Purity assessment using C18 columns (ACN/H₂O gradients) .

Q. What stability and storage conditions are recommended?

  • Stability : Stable under inert atmospheres (N₂) at -20°C for >6 months. Avoid prolonged exposure to moisture or light .
  • Incompatibilities : Reacts with strong acids/bases (e.g., TFA cleaves the Boc group) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

  • Kinetic Studies : Monitor intermediates via LC-MS during coupling reactions. For example, Pd(0)-mediated oxidative addition intermediates are detectable at low temperatures .
  • Isotopic Labeling : Use ¹⁵N-labeled amines or ¹³C-Boc groups to track bond formation in heterocyclic systems .

Q. What computational methods predict its reactivity or interactions?

  • DFT Calculations : Optimize transition states for coupling reactions (e.g., B3LYP/6-31G* level) to predict regioselectivity .
  • Molecular Dynamics : Simulate solvation effects in THF or DMF to refine synthetic protocols .

Q. How are reactive intermediates (e.g., boronate esters) handled during synthesis?

  • Boronate Intermediates : Stabilize using pinacol boronate esters under anhydrous conditions. Quench with aqueous NaHCO₃ to avoid side reactions .
  • Workup : Extract intermediates with EtOAC (3× volumes) and dry over Na₂SO₄ .

Q. How to resolve contradictions in reported synthetic yields or purity?

  • Reproducibility Checks : Validate protocols using controlled reagent ratios (e.g., Pd catalyst loading <1 mol%) .
  • Analytical Cross-Verification : Compare NMR data with published spectra (e.g., tert-butyl group integration) .

Q. What safety protocols are critical for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and chemical goggles. Fume hoods are mandatory for reactions releasing toxic gases (e.g., HI from Boc deprotection) .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

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